molecular formula C13H7F5O B13919587 (2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-methanol

(2',3',4',5',6'-Pentafluoro-biphenyl-4-yl)-methanol

Cat. No.: B13919587
M. Wt: 274.19 g/mol
InChI Key: VGXOQQFKLFLPJV-UHFFFAOYSA-N
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Description

(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound characterized by the presence of a biphenyl core with five fluorine atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pentafluorobenzene and a suitable biphenyl precursor.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is often employed to form the biphenyl core. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).

    Hydroxylation: The final step involves the introduction of the methanol group through a hydroxylation reaction. This can be achieved using reagents such as borane-tetrahydrofuran complex (BH3-THF) followed by oxidation with hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production methods for (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the biphenyl core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Chemistry

(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry

In the industrial sector, (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism by which (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-amine: Similar structure with an amine group instead of a methanol group.

    (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.

    (2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methane: Similar structure with a methane group instead of a methanol group.

Uniqueness

(2’,3’,4’,5’,6’-Pentafluoro-biphenyl-4-yl)-methanol is unique due to the presence of both a highly fluorinated biphenyl core and a methanol group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C13H7F5O

Molecular Weight

274.19 g/mol

IUPAC Name

[4-(2,3,4,5,6-pentafluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H7F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-4,19H,5H2

InChI Key

VGXOQQFKLFLPJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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